Product packaging for Ethyl 3-bromo-4-fluoro-2-methylbenzoate(Cat. No.:CAS No. 1803604-00-3)

Ethyl 3-bromo-4-fluoro-2-methylbenzoate

Cat. No.: B1434638
CAS No.: 1803604-00-3
M. Wt: 261.09 g/mol
InChI Key: JOZHBIGKLRDQDF-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-fluoro-2-methylbenzoate (CAS 1803604-00-3) is a high-value benzoate ester derivative serving as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research . With the molecular formula C10H10BrFO2 and a molecular weight of 261.09 g/mol , this compound features a benzoate core functionalized with bromo, fluoro, and methyl substituents, making it a crucial precursor for various coupling reactions, including Suzuki and Buchwald-Hartwig aminations, as well as a key substrate in the development of novel organofluorine compounds . Researchers utilize this compound primarily in the synthesis of potential active pharmaceutical ingredients (APIs) and other complex benzenoid structures due to its reactive halogen sites and stable ester group . It should be handled only by qualified personnel in a chemical fume hood . This product is strictly for research and development purposes and is not intended for diagnostic or therapeutic use in humans . The compound is supplied with a typical purity of 95% to 97% and should be stored in a dry, sealed container at room temperature . Please refer to the associated Safety Data Sheet for comprehensive handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrFO2 B1434638 Ethyl 3-bromo-4-fluoro-2-methylbenzoate CAS No. 1803604-00-3

Properties

IUPAC Name

ethyl 3-bromo-4-fluoro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-3-14-10(13)7-4-5-8(12)9(11)6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZHBIGKLRDQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803604-00-3
Record name ethyl 3-bromo-4-fluoro-2-methylbenzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Ethyl 3-bromo-4-fluoro-2-methylbenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on the benzene ring, along with an ethyl ester functional group. The molecular structure can be represented as follows:

  • Molecular Formula : C10H10BrF O2
  • Molecular Weight : 273.09 g/mol

The presence of halogens (bromine and fluorine) is known to enhance the compound's lipophilicity and binding affinity to biological targets, which is crucial for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological molecules, including enzymes and receptors. The compound may function through:

  • Enzyme Inhibition : Compounds with halogen substituents often inhibit enzyme activity by binding to active sites or altering conformational states.
  • Receptor Modulation : It may interact with specific receptors, leading to altered signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study assessing the Minimum Inhibitory Concentration (MIC) revealed:

Bacterial Strain MIC (µg/mL)
Escherichia coli0.125
Klebsiella pneumoniae0.03
Pseudomonas aeruginosa0.125

These results suggest that the compound may serve as a potential candidate for developing new antibiotics, especially in light of increasing antibiotic resistance.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on human cell lines. The compound demonstrated varying levels of cytotoxicity:

Cell Line EC50 (µM)
HepG282
K56240
MT429

These findings indicate that while the compound possesses antimicrobial properties, it also has cytotoxic effects that warrant further investigation for therapeutic applications.

Case Study 1: Antibacterial Activity

A recent study focused on the antibacterial efficacy of this compound against Gram-negative bacteria. The compound was tested against multiple strains, showing superior activity compared to traditional antibiotics like ciprofloxacin. The study highlighted its potential as a lead compound for antibiotic development targeting resistant bacterial strains .

Case Study 2: Enzyme Interaction Studies

Another investigation explored the interaction of this compound with DNA gyrase and topoisomerase IV from E. coli. The compound exhibited competitive inhibition, with IC50 values comparable to existing fluoroquinolone antibiotics. This suggests that it could be developed into a new class of antibacterial agents targeting these essential bacterial enzymes .

Synthesis and Applications

This compound can be synthesized through various methods, including electrophilic aromatic substitution reactions. Its unique substitution pattern enhances its utility in drug discovery and development.

Synthetic Pathway Overview

  • Starting Materials : Methyl benzoate derivatives.
  • Reagents : Brominating agents (e.g., N-bromosuccinimide), fluorinating agents.
  • Conditions : Typically conducted under reflux conditions to facilitate substitution reactions.

Scientific Research Applications

Organic Synthesis

Ethyl 3-bromo-4-fluoro-2-methylbenzoate serves as a versatile building block in organic synthesis. It can undergo various transformations:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles like amines or thiols.
  • Electrophilic Aromatic Substitution : The substitution pattern allows for the introduction of further functional groups onto the aromatic ring.

Medicinal Chemistry

This compound is utilized in the development of pharmaceutical intermediates due to its unique structural features:

  • Active Pharmaceutical Ingredients (APIs) : It acts as a precursor in synthesizing compounds with potential therapeutic effects.
  • Biological Activity Studies : Its interactions with biological targets can provide insights into enzyme mechanisms or receptor binding affinities.

Material Science

This compound has applications in creating advanced materials:

  • Polymer Synthesis : It can be incorporated into polymer matrices to impart specific chemical properties.
  • Nanomaterials : Investigated for use in developing nanocomposites with enhanced functionalities.

Case Studies and Data Tables

  • Synthesis of Novel Anticancer Agents :
    • A study demonstrated that derivatives of this compound exhibited cytotoxicity against specific cancer cell lines, indicating potential as anticancer agents.
  • Polymer Development :
    • Research highlighted its role in synthesizing polymers with enhanced thermal stability and mechanical strength, making it suitable for industrial applications.

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Comparisons

Compound Name Molecular Formula Substituents (Positions) Key Differences vs. Target Compound Suppliers (Count)
This compound C₁₀H₁₀BrFO₂ Br (3), F (4), CH₃ (2), COOEt (1) Reference compound 7
Ethyl 3-bromo-4-fluorobenzoate C₉H₈BrFO₂ Br (3), F (4), COOEt (1) Lacks methyl group at position 2 12
Ethyl 3-bromo-4-methoxybenzoate C₁₀H₁₁BrO₃ Br (3), OCH₃ (4), COOEt (1) Methoxy replaces fluoro at position 4 1
Ethyl 3-bromo-4-ethoxybenzoate C₁₁H₁₃BrO₃ Br (3), OCH₂CH₃ (4), COOEt (1) Ethoxy replaces fluoro at position 4 1
Ethyl 3-bromo-4-cyanobenzoate C₁₀H₈BrNO₂ Br (3), CN (4), COOEt (1) Cyano group replaces fluoro at position 4 1

Key Observations:

Halogen vs. Alkoxy/Cyano at Position 4: Fluoro (F) substituents (as in the target compound) confer electronegativity and lipophilicity, influencing solubility and biological activity. Methoxy (OCH₃) or ethoxy (OCH₂CH₃) groups increase electron-donating effects and may alter metabolic stability.

Commercial Availability : Ethyl 3-bromo-4-fluorobenzoate has broader commercial availability (12 suppliers) compared to the target compound (7 suppliers), likely due to simpler synthesis or higher demand.

Collision Cross-Section (CCS) Predictions

The target compound’s CCS values (Table 2) suggest moderate ion mobility, comparable to its analogs. For example:

Table 2: Predicted CCS Values (Ų) for Adducts of this compound

Adduct m/z Predicted CCS
[M+H]⁺ 260.99211 149.0
[M+Na]⁺ 282.97405 152.2
[M-H]⁻ 258.97755 148.1

While CCS data for analogs are unavailable in the provided evidence, the target compound’s values align with typical trends for aromatic esters, where sodium adducts ([M+Na]⁺) exhibit slightly higher CCS due to increased mass and ion size.

Preparation Methods

Preparation of 4-fluoro-2-methylbenzoic Acid Intermediate

A critical precursor is 4-fluoro-2-methylbenzoic acid, synthesized through a Friedel-Crafts acylation followed by hydrolysis and purification:

  • Starting materials: m-fluorotoluene and trichloroacetyl chloride.
  • Catalyst: Lewis acid catalysts such as anhydrous aluminum trichloride (preferred), zinc chloride, or boron trifluoride.
  • Solvent: 1,2-dichloroethane is preferred.
  • Reaction conditions: Temperature maintained between -20 to 50 °C, optimally -5 to 10 °C.
  • Hydrolysis: Alkaline hydrolysis using sodium hydroxide.
  • Purification: Recrystallization using solvents like toluene, benzene, ethyl acetate, or chloroform.

This method yields 4-fluoro-2-methylbenzoic acid with good selectivity and purity, serving as a platform for further functionalization.

Selective Bromination to Introduce the 3-Bromo Substituent

Selective bromination of the aromatic ring at the 3-position is achieved through a green and efficient method avoiding hazardous bromine or chlorine gas:

  • Key intermediate: 4-fluorobenzaldehyde or 4-fluoro-2-methylbenzaldehyde.
  • Reagents: Sodium bromide and sodium hypochlorite aqueous solution in the presence of hydrochloric acid.
  • Solvent system: Dichloromethane and water biphasic system.
  • Conditions: Ultrasonic irradiation at 20-25 °C with dropwise addition of sodium hypochlorite over 1 hour.
  • Process: The bromide ions are oxidized in situ to bromine equivalents by hypochlorite, which selectively brominate the aromatic ring at the 3-position.
  • Workup: Phase separation, washing to neutrality, drying, and bulk melting crystallization at 31 °C.

This method avoids direct use of toxic bromine and chlorine, offers high yield (~90%), and high purity (>99%) of 3-bromo-4-fluorobenzaldehyde, a close analog to the target compound's bromo-fluoro substitution pattern.

Esterification to Form Ethyl 3-bromo-4-fluoro-2-methylbenzoate

While direct literature on ethyl ester formation of this exact compound is limited, standard esterification methods apply:

  • Starting material: 3-bromo-4-fluoro-2-methylbenzoic acid or corresponding benzaldehyde derivative.
  • Method: Fischer esterification with ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid).
  • Alternative: Use of ethyl chloroformate or ethyl iodide in presence of base for milder conditions.
  • Purification: Distillation or recrystallization to isolate the ethyl ester.

Given the structural similarity to related methyl esters synthesized in patents, these methods are adaptable for ethyl ester preparation.

Summary Table of Key Preparation Steps

Step Starting Material Reagents/Catalysts Conditions Yield (%) Purity (%) Notes
Friedel-Crafts Acylation m-fluorotoluene + trichloroacetyl chloride Anhydrous AlCl3, 1,2-dichloroethane -5 to 10 °C High High Produces 4-fluoro-2-methylbenzoyl intermediate
Alkaline Hydrolysis Acylated intermediate NaOH Ambient to mild heating High High Yields 4-fluoro-2-methylbenzoic acid
Selective Bromination 4-fluorobenzaldehyde NaBr, NaOCl, HCl, ultrasonic waves 20-25 °C, 1 h addition ~90 >99 Green method, avoids toxic bromine/chlorine
Esterification 3-bromo-4-fluoro-2-methylbenzoic acid Ethanol, acid catalyst Reflux Moderate High Standard Fischer esterification to ethyl ester

Research Findings and Analysis

  • The use of ultrasonic irradiation in bromination enhances reaction kinetics and selectivity, reducing by-products and improving yield.
  • Avoidance of elemental bromine and chlorine in halogenation steps reduces environmental and safety hazards, aligning with green chemistry principles.
  • Friedel-Crafts acylation with trichloroacetyl chloride and AlCl3 is a well-established, cost-effective route to introduce acyl groups on fluorinated toluenes, facilitating regioselective functionalization.
  • Alkaline hydrolysis followed by recrystallization ensures high purity of key acid intermediates, critical for successful downstream esterification and halogenation.
  • Esterification methods, while standard, require optimization to prevent side reactions due to the sensitive halogenated aromatic ring.

Q & A

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR to verify substituent positions (e.g., deshielded protons near electron-withdrawing groups) and HRMS for molecular ion validation. X-ray crystallography (using SHELXL for refinement) resolves stereoelectronic ambiguities, while HPLC-MS (C18 column, acetonitrile/water mobile phase) assesses purity (>98%). Cross-reference spectral libraries (e.g., NIST) to validate peaks .

Advanced Research Questions

Q. How can researchers address contradictory spectral data (e.g., unexpected NOE correlations or shifting NMR signals) in this compound?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational barriers in the ester group) or solvent-induced shifts. Perform variable-temperature NMR (VT-NMR) to detect conformational changes. For ambiguous NOEs, use DFT calculations (Gaussian or ORCA) to model electronic environments. Validate crystallographic data against SHELX-refined structures to resolve geometric discrepancies .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-bromo-4-fluoro-2-methylbenzoate
Reactant of Route 2
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Ethyl 3-bromo-4-fluoro-2-methylbenzoate

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